molecular formula C13H18BrNO B8183489 4-((3-Bromo-2-methylphenoxy)methyl)piperidine

4-((3-Bromo-2-methylphenoxy)methyl)piperidine

Cat. No.: B8183489
M. Wt: 284.19 g/mol
InChI Key: LPCMRQKIVDTSRZ-UHFFFAOYSA-N
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Description

4-((3-Bromo-2-methylphenoxy)methyl)piperidine is a chemical compound with the molecular formula C13H18BrNO It is a derivative of piperidine, a six-membered heterocyclic amine, and features a brominated phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Bromo-2-methylphenoxy)methyl)piperidine typically involves the reaction of 3-bromo-2-methylphenol with piperidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactions or batch processes, depending on the scale of production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-((3-Bromo-2-methylphenoxy)methyl)piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups at the bromine position .

Scientific Research Applications

4-((3-Bromo-2-methylphenoxy)methyl)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((3-Bromo-2-methylphenoxy)methyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenoxy group can participate in various binding interactions, while the piperidine moiety can enhance the compound’s solubility and bioavailability. These interactions can modulate biological pathways and lead to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Bromo-2-methylphenoxy)methyl)piperidine
  • 4-((4-Bromo-2-methylphenoxy)methyl)piperidine
  • 2-((3-Bromo-2-methylphenoxy)methyl)piperidine

Uniqueness

4-((3-Bromo-2-methylphenoxy)methyl)piperidine is unique due to its specific substitution pattern on the phenoxy group and the presence of the piperidine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

4-[(3-bromo-2-methylphenoxy)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-10-12(14)3-2-4-13(10)16-9-11-5-7-15-8-6-11/h2-4,11,15H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCMRQKIVDTSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)OCC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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